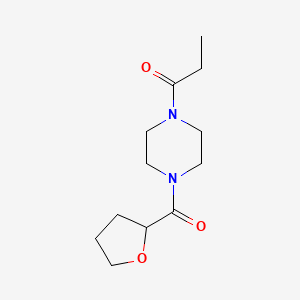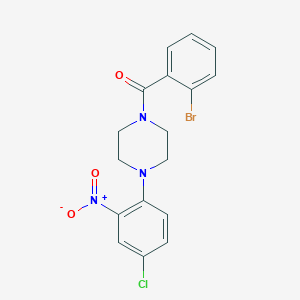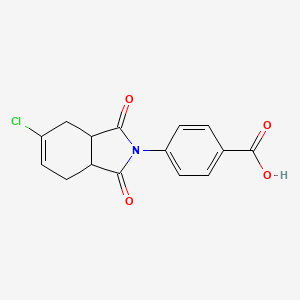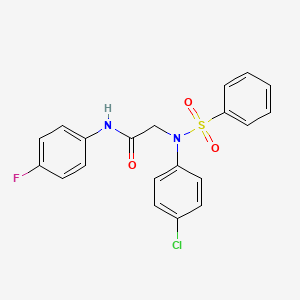
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PTFP, is a synthetic compound that belongs to the class of piperazine derivatives. PTFP has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which are important neurotransmitters involved in the regulation of movement, attention, and arousal.
Biochemical and Physiological Effects
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has analgesic effects by modulating the activity of nociceptive pathways. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the activity of neurotransmitters in the brain. However, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is to investigate its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia in humans. Another area of research is to develop more effective methods for administering 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine in animal models. Additionally, further studies are needed to elucidate the long-term effects of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine on neurotransmitter activity and behavior.
Métodos De Síntesis
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-furoic acid and propionic anhydride. The resulting compound is then purified through recrystallization to obtain pure 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. This synthesis method has been optimized to produce high yields of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine with a purity of over 98%.
Propiedades
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYUGYTASUQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)

![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)